2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the third position of the oxazole ring and an ethanamine group at the fifth position, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-2-aminopropanol with a suitable acid chloride to form the oxazole ring. The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with different functional groups.
Reduction: Oxazoline derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methyl-1,3-oxazol-5-yl)ethan-1-amine dihydrochloride
- 2-(3-ethyl-1,2-oxazol-5-yl)acetic acid
Uniqueness
2-(3-ethyl-1,2-oxazol-5-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2703781-94-4 |
---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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